5-Bromo-1-(propane-2-sulfonyl)-2,3-dihydro-1H-indole
CAS No.: 1056421-99-8
Cat. No.: VC2690421
Molecular Formula: C11H14BrNO2S
Molecular Weight: 304.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1056421-99-8 |
|---|---|
| Molecular Formula | C11H14BrNO2S |
| Molecular Weight | 304.21 g/mol |
| IUPAC Name | 5-bromo-1-propan-2-ylsulfonyl-2,3-dihydroindole |
| Standard InChI | InChI=1S/C11H14BrNO2S/c1-8(2)16(14,15)13-6-5-9-7-10(12)3-4-11(9)13/h3-4,7-8H,5-6H2,1-2H3 |
| Standard InChI Key | ANRFIAKHKHOAJQ-UHFFFAOYSA-N |
| SMILES | CC(C)S(=O)(=O)N1CCC2=C1C=CC(=C2)Br |
| Canonical SMILES | CC(C)S(=O)(=O)N1CCC2=C1C=CC(=C2)Br |
Introduction
Chemical Structure and Properties
Structural Characteristics
The molecular structure of 5-Bromo-1-(propane-2-sulfonyl)-2,3-dihydro-1H-indole consists of an indoline core with a bromine substituent at the 5-position and a propane-2-sulfonyl group attached to the nitrogen atom. The 2,3-dihydroindole portion differs from regular indole by having a saturated bond between positions C2 and C3, which significantly influences the electronic properties and reactivity of the molecule.
The key identification parameters and structural information for this compound are summarized in the following table:
| Parameter | Value |
|---|---|
| CAS Number | 1056421-99-8 |
| Molecular Formula | C11H14BrNO2S |
| Molecular Weight | 304.21 g/mol |
| IUPAC Name | 5-bromo-1-propan-2-ylsulfonyl-2,3-dihydroindole |
| Standard InChI | InChI=1S/C11H14BrNO2S/c1-8(2)16(14,15)13-6-5-9-7-10(12)3-4-11(9)13/h3-4,7-8H,5-6H2,1-2H3 |
| Standard InChIKey | ANRFIAKHKHOAJQ-UHFFFAOYSA-N |
| SMILES | CC(C)S(=O)(=O)N1CCC2=C1C=CC(=C2)Br |
| PubChem Compound ID | 59887419 |
The bromine substituent at position 5 of the benzene ring represents a key functional element that enables further synthetic transformations, particularly through various metal-catalyzed coupling reactions. The propane-2-sulfonyl group on the nitrogen atom modifies the electronic characteristics of the indoline core, influencing its reactivity and potential applications.
Physical and Chemical Properties
Based on its molecular structure, 5-Bromo-1-(propane-2-sulfonyl)-2,3-dihydro-1H-indole is expected to exhibit the following physical and chemical properties:
The compound likely exists as a crystalline solid at ambient temperature, with a molecular weight of 304.21 g/mol. Its solubility profile would be expected to favor organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and dichloromethane, with limited solubility in water and highly non-polar solvents. The presence of the bromine atom at the 5-position introduces a halogen-carbon bond that can participate in various coupling reactions, making this position a valuable site for further synthetic modifications.
The sulfonyl group attached to the nitrogen atom significantly alters the electronic properties of the indoline core compared to unsubstituted indolines. This functional group generally reduces the nucleophilicity of the nitrogen while providing opportunities for additional interactions through the sulfonyl oxygen atoms, which can serve as hydrogen bond acceptors in various contexts.
Synthesis and Applications
Pharmaceutical Development
Indole derivatives similar to 5-Bromo-1-(propane-2-sulfonyl)-2,3-dihydro-1H-indole serve as key intermediates in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders. The specific structural features of this compound may make it valuable in the development of novel therapeutic agents with defined pharmacological profiles .
Related Compounds and Comparative Analysis
Structural Analogs
Several compounds share structural similarities with 5-Bromo-1-(propane-2-sulfonyl)-2,3-dihydro-1H-indole, providing context for understanding its chemical behavior and potential applications:
5-Bromo-1-cyclopropanesulfonyl-2,3-dihydro-1H-indole
This analog (CAS: 2152821-28-6) differs only in the sulfonyl group, featuring a cyclopropanesulfonyl moiety instead of the propane-2-sulfonyl group. Its molecular formula is C11H12BrNO2S with a molecular weight of 302.19 g/mol. The cyclic nature of the sulfonyl substituent likely confers different conformational properties compared to the propane-2-sulfonyl group in our target compound .
5-Bromo-2,3-dihydro-1H-indole
This simpler analog lacks the sulfonyl group on the nitrogen atom, resulting in significantly different electronic properties at the nitrogen center. It serves as a key intermediate in various synthetic pathways and has applications in pharmaceutical development, organic synthesis, material science, and biological research .
5-Bromoindole
This compound differs from 5-Bromo-1-(propane-2-sulfonyl)-2,3-dihydro-1H-indole by having an unsaturated C2-C3 bond and lacking the propane-2-sulfonyl group on the nitrogen. The presence of the double bond in the five-membered ring significantly alters the electronic properties and reactivity of the molecule compared to the dihydro derivative .
Comparative Properties
A comparative analysis of 5-Bromo-1-(propane-2-sulfonyl)-2,3-dihydro-1H-indole and its structural analogs reveals important insights into how specific structural features influence the properties and applications of these compounds:
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Difference | Potential Influence on Properties |
|---|---|---|---|---|
| 5-Bromo-1-(propane-2-sulfonyl)-2,3-dihydro-1H-indole | C11H14BrNO2S | 304.21 | Reference compound | - |
| 5-Bromo-1-cyclopropanesulfonyl-2,3-dihydro-1H-indole | C11H12BrNO2S | 302.19 | Cyclopropanesulfonyl vs. propane-2-sulfonyl | Different conformational properties and potentially altered reactivity at the sulfonyl group |
| 5-Bromo-2,3-dihydro-1H-indole | C8H8BrN | 198.06 | No sulfonyl group | Increased nitrogen nucleophilicity; different solubility profile |
| 5-Bromoindole | C8H6BrN | 196.05 | Unsaturated C2-C3 bond, no sulfonyl group | Different electronic distribution; distinct reactivity pattern |
This comparative analysis highlights how specific structural modifications can significantly influence the chemical behavior, physical properties, and potential applications of these related compounds.
Future Research Directions
The unique structural features of 5-Bromo-1-(propane-2-sulfonyl)-2,3-dihydro-1H-indole suggest several promising avenues for future research:
Structure-Activity Relationship Studies
Investigating how the specific combination of the 5-bromo substituent and propane-2-sulfonyl group affects biological activity could lead to the development of novel therapeutic agents with optimized properties. Systematic modifications of these functional groups might yield compounds with enhanced selectivity for specific biological targets.
Synthetic Methodology Development
The compound could serve as a platform for developing new synthetic methodologies, particularly those involving selective functionalization of the indoline scaffold. The presence of both the bromine substituent and the sulfonyl group provides multiple handles for chemical transformations, making this compound a valuable starting point for exploring novel synthetic approaches.
Material Science Applications
Exploring the potential of this compound and its derivatives in the development of specialized materials, especially those requiring specific electronic or optical properties, represents another promising research direction. The indoline core, with its distinctive electronic characteristics, might contribute to materials with interesting conductivity, fluorescence, or other photophysical properties.
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